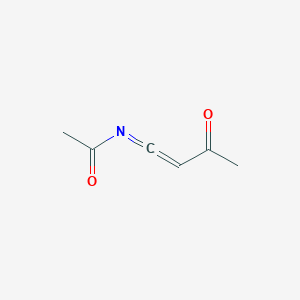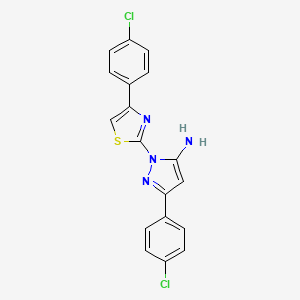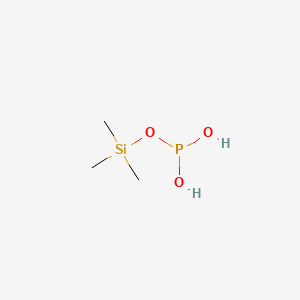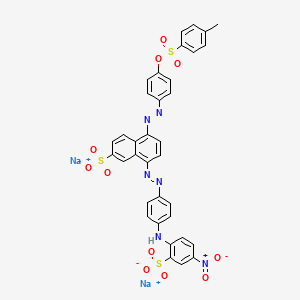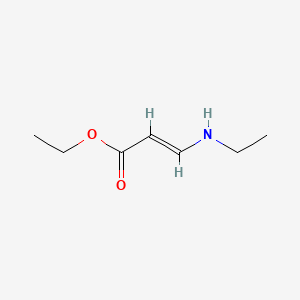
3-Ethylaminoacrylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylaminoacrylic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This compound, specifically, is an ester derivative of acrylic acid, which is known for its applications in various fields due to its reactive double bond and ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
3-Ethylaminoacrylic acid ethyl ester can be synthesized through the esterification of 3-ethylaminoacrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux to drive the reaction to completion and remove water formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can also be employed to facilitate the esterification process, making it more efficient and scalable.
化学反応の分析
Types of Reactions
3-Ethylaminoacrylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-ethylaminoacrylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 3-Ethylaminoacrylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides.
科学的研究の応用
3-Ethylaminoacrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-ethylaminoacrylic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-ethylaminoacrylic acid, which can then interact with biological molecules. The double bond in the acrylic acid moiety allows for further chemical modifications, making it a versatile compound in various pathways.
類似化合物との比較
Similar Compounds
Ethyl acrylate: Similar ester structure but lacks the ethylamino group.
Methyl methacrylate: Contains a methacrylate group instead of an acrylate group.
Ethyl acetate: Simple ester without the acrylic acid moiety.
Uniqueness
3-Ethylaminoacrylic acid ethyl ester is unique due to the presence of both the ethylamino and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
ethyl (E)-3-(ethylamino)prop-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-8-6-5-7(9)10-4-2/h5-6,8H,3-4H2,1-2H3/b6-5+ |
InChIキー |
CWXQXBOCQOBFBI-AATRIKPKSA-N |
異性体SMILES |
CCN/C=C/C(=O)OCC |
正規SMILES |
CCNC=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



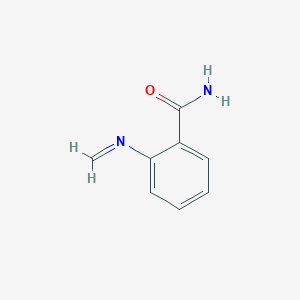

![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)

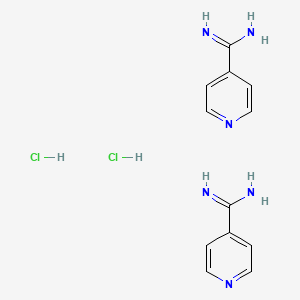
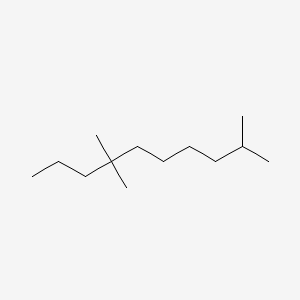
![6-Methyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B13803105.png)
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
